ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
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Overview
Description
ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic .
Mode of Action
Imidazole derivatives have been reported to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to have a broad range of biological activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b][1,3,4]thiadiazoles, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities .
Cellular Effects
Related imidazo[2,1-b][1,3,4]thiadiazole derivatives have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[2,1-b][1,3,4]thiadiazoles are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and concentration of reagents is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
- Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues
Uniqueness
ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is unique due to its specific tert-butyl and ethyl ester functional groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-5-16-8(15)7-6-14-10(12-7)17-9(13-14)11(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZWTOKWBUSAHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC(=N2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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